氟哌啶醇辛酸酯

描述

Haloperidol is an antipsychotic agent used to treat nervous, emotional, and mental conditions such as schizophrenia. It is also used to control the symptoms of Tourette’s disorder . Haloperidol is used in the treatment of severe behavioral problems or hyperactivity in children who have already been treated with psychotherapy or other medicines that did not work well .

Synthesis Analysis

Haloperidol prodrugs, including octanoate, were synthesized and their relative rates of hydrolysis determined in the presence of porcine liver esterase (PLE), a model for cutaneous esterases .Molecular Structure Analysis

Haloperidol derivatives with a piperidine scaffold decorated at the nitrogen atom with different alkyl, benzyl, or substituted benzyl moieties were synthesized . The structure of the salt prepared was confirmed by elemental analysis, melting point determination, and infrared spectroscopy .Chemical Reactions Analysis

Haloperidol prodrugs were found to hydrolyze in the presence of PLE, with the hydrolytic rate reaching a maximum with haloperidol octanoate at 2.31 ± 0.06 nmol ml-1 h-1 .Physical And Chemical Properties Analysis

The anhydrous monoclinic crystal of haloperidol was investigated through calculations employing density functional theory (DFT) within the generalized gradient approximation (GGA) and including the dispersion effects (TS) . The optical absorption measurements revealed that the anhydrous monoclinic haloperidol crystal is a wide band gap material with a 3.8 eV indirect main gap energy .科学研究应用

合成和前药形成:氟哌啶醇辛酸酯与其他前药一起成功合成,并且在猪肝酯酶存在下表现出最大的水解速率,表明其具有增强氟哌啶醇透皮递送的潜力 (Morris、Brain 和 Heard,2008 年)。

药效学特性:作为一种储存剂型,氟哌啶醇癸酸酯(一种相关化合物)表现出中枢抗多巴胺活性,并提供临床优势,如更好的依从性、受控的血浆浓度和比口服氟哌啶醇更少的锥体外系副作用 (Beresford 和 Ward,1987 年)。

药代动力学分析:体内 19F 磁共振光谱和化学位移成像用于分析精神分裂症患者中氟哌啶醇癸酸酯的药代动力学。这项研究强调了该药物的持续释放特性及其在肌肉注射后的分布 (Sassa 等人,2002 年)。

受体相互作用研究:对秀丽隐杆线虫的研究表明,氟哌啶醇影响多巴胺受体,特别是 dop-3 受体,影响寿命和运动行为。这提供了对该药物在神经系统疾病中的机制的见解 (Krum 等人,2020 年)。

透皮递送研究:研究重点是开发用于透皮递送的载有氟哌啶醇的渗透促进剂的弹性塑料(PECS)。这种方法旨在增加药物的透皮渗透,并持续释放,可能为口服给药提供替代方案 (Fahmy 等人,2017 年)。

历史和药理学概述:概述了氟哌啶醇的历史、合成、代谢、药理学及其对神经精神药理学和神经科学的影响。这包括其已批准和未注明适应症以及不良反应 (Tyler、Zaldívar-Díez 和 Haggarty,2017 年)。

氟哌啶醇的药代动力学:对氟哌啶醇药代动力学的全面回顾,详细说明了其吸收、代谢以及监测血浆浓度以获得治疗效果的重要性 (Froemming、Lam、Jann 和 Davis,1989 年)。

作用机制

安全和危害

未来方向

Haloperidol is a major neuroleptic agent in the treatment of agitation of any etiology . It is also used off-label for the management of chorea associated with Huntington’s disease and for the treatment of intractable hiccups as it is a potent antiemetic . Future research may focus on improving the bioavailability and reducing the side effects of haloperidol .

属性

IUPAC Name |

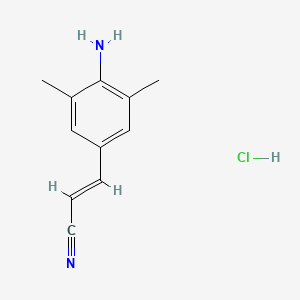

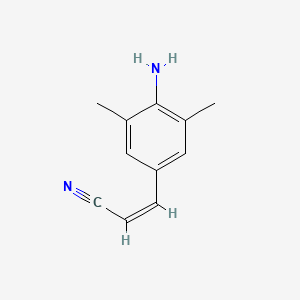

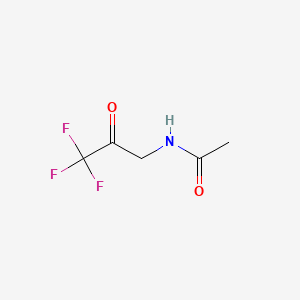

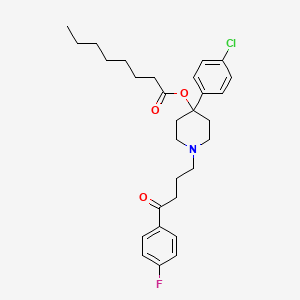

[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37ClFNO3/c1-2-3-4-5-6-9-28(34)35-29(24-12-14-25(30)15-13-24)18-21-32(22-19-29)20-7-8-27(33)23-10-16-26(31)17-11-23/h10-17H,2-9,18-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWELMJJZDVTJRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150418 | |

| Record name | Haloperidol octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1134807-34-3 | |

| Record name | Haloperidol octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1134807343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloperidol octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOPERIDOL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26J36258XC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide](/img/structure/B584284.png)